molecular formula C15H23N3O3 B12341471 tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

Cat. No.: B12341471
M. Wt: 293.36 g/mol
InChI Key: YPYCLXQLGNZYGV-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is a synthetic intermediate characterized by a tert-butyl ester group, a benzyl moiety functionalized with an amino(hydroxyimino)methyl substituent, and an N-methylglycinate backbone.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17)

InChI Key

YPYCLXQLGNZYGV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate typically involves the reaction of tert-butyl glycine with 4-(amino(hydroxyimino)methyl)benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitro compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Key Observations :

Stereochemistry and Isomerism: The (Z)- and (E)-configurations of the amino(hydroxyimino)methyl group ( vs. For example, the (E)-isomer in compound 28 may exhibit altered hydrogen-bonding patterns compared to the (Z)-isomer .

Protecting Groups : The tert-butyl ester in the target compound enhances hydrolytic stability compared to methyl esters (e.g., ), which are more labile under acidic or basic conditions . Silyl ethers () offer orthogonal protection but require selective deprotection steps .

Reactivity: Compounds with diethoxyphosphoryl or bromoacetyl groups (–4) are more reactive in nucleophilic substitutions, whereas the hydroxyimino group in the target compound facilitates chelation or coordination chemistry .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP values compared to methyl esters or phosphorylated analogs, enhancing membrane permeability in drug candidates .
  • Solubility: Silyl ethers () reduce polarity, whereas hydroxyimino groups improve aqueous solubility via hydrogen bonding .

Research Findings and Implications

Stability : tert-Butyl esters resist hydrolysis under physiological conditions, making them superior to methyl esters for prodrug designs .

Synthetic Flexibility : The modular structure allows substitutions (e.g., isoxazole in , phosphoryl in ) for tuning target selectivity .

Biological Activity

tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate, also known by its CAS number 1349198-30-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₃
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors involved in metabolic pathways. The hydroxyimino group is believed to play a crucial role in the compound's ability to modulate biological responses.

  • Inhibition of Glycine Transporters : Research indicates that this compound may act as an inhibitor of glycine transporter 1 (GlyT1), which is implicated in neurotransmission and could have therapeutic implications for conditions like schizophrenia and other neuropsychiatric disorders .
  • Antioxidant Activity : The presence of the hydroxyimino moiety suggests potential antioxidant properties, which may contribute to cellular protection against oxidative stress .

Pharmacological Properties

The pharmacological profile of this compound has been explored in various studies:

  • Antidepressant Effects : In animal models, compounds similar to this compound have shown promise in alleviating symptoms of depression, potentially through modulation of neurotransmitter systems .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Case Study 1: GlyT1 Inhibition

A study investigated the effects of various oxadiazole derivatives on glycine transport inhibition. This compound was included in the assessment, demonstrating significant inhibitory activity against GlyT1, which could lead to enhanced synaptic glycine levels and improved cognitive function in animal models .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of the compound. Results indicated that this compound effectively scavenged free radicals, suggesting a protective role against oxidative damage in cellular systems .

Data Table: Biological Activity Overview

Activity Mechanism Study Reference
GlyT1 InhibitionModulation of glycine transport
Antioxidant EffectsFree radical scavenging
Antidepressant PotentialNeurotransmitter modulation
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

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